molecular formula C15H14O B146755 4,4'-Dimethylbenzophenone CAS No. 611-97-2

4,4'-Dimethylbenzophenone

Cat. No. B146755
CAS RN: 611-97-2
M. Wt: 210.27 g/mol
InChI Key: ZWPWLKXZYNXATK-UHFFFAOYSA-N
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Description

4,4'-Dimethylbenzophenone (DMBP) is a chemical compound that has been studied for its potential in nonlinear optical (NLO) applications. The interest in DMBP stems from its optical properties, which include good quality, transparency, and the ability to form large single crystals suitable for NLO devices .

Synthesis Analysis

DMBP crystals have been successfully grown using the Bridgman-Stockbarger method, which is a technique used to produce single crystals with high purity and controlled size. This method is significant for materials used in NLO applications because it affects the crystal's optical properties .

Molecular Structure Analysis

The molecular structure and lattice parameters of DMBP have been confirmed through single crystal X-ray diffraction analysis. This technique allows researchers to understand the three-dimensional arrangement of atoms within a crystal, which is crucial for predicting and explaining the material's optical behavior .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving DMBP, the synthesis of related compounds, such as 4,4’-(dimethylsilylene)bis(phenyl chloroformate) and 4,4’-(dimethylgermylene)bis(phenyl chloroformate), has been described. These compounds are synthesized using a route similar to that for bisphenol-A bischloroformate and can be used to produce polyurethanes with potential applications in various fields .

Physical and Chemical Properties Analysis

DMBP exhibits thermal stability, with its melting and decomposition points determined through thermogravimetric and differential thermal analysis. The optical transmittance of DMBP has been analyzed using UV-visible NIR spectrum, which is important for evaluating its suitability for NLO applications. The photoluminescence spectrum of DMBP shows a maximum intensity peak at 449 nm, and the material has a high laser damage threshold of 3.12 GW/cm^2, indicating its robustness in high-intensity laser environments . Additionally, the spectral and time analysis of the phosphorescence emission of DMBP has been studied, providing insights into the trapping and detrapping rate constants of excitons within the material .

Scientific Research Applications

1. Polymorphism and Crystallography

4,4'-Dimethylbenzophenone has been a subject of interest in crystallography, particularly in the study of its polymorphic forms. Research has revealed that this compound can crystallize in multiple forms, including tetramorphs, with each form exhibiting unique intermolecular interactions and crystal packing structures. These studies are critical in understanding the physical properties of the compound, such as solubility and stability, which have implications in various industrial applications (Kumar, 2019).

2. Optical and Thermal Properties

4,4'-Dimethylbenzophenone has been studied for its optical properties, particularly in the context of nonlinear optics (NLO). It shows promise due to its high optical transparency and thermal stability. These properties make it a candidate for use in devices like lasers and optical switches (Ramachandran et al., 2019).

3. Photochemical Applications

In photochemistry, 4,4'-Dimethylbenzophenone is of interest due to its ability to undergo photodimerization and participate in reactions like the Baeyer–Villiger oxidation. These reactions are important in the synthesis of complex organic molecules and the study of reaction mechanisms in solid states (Zeng et al., 2001).

4. Energy Storage Applications

Recent research has explored the use of 4,4'-Dimethylbenzophenone in energy storage, specifically in redox flow batteries. Its electrochemical properties, such as high cell voltage and coulombic efficiency, make it a promising candidate for developing more efficient and sustainable energy storage solutions (Huo et al., 2019).

5. Industrial Synthesis and Catalysis

4,4'-Dimethylbenzophenone is used in various industrial syntheses, such as in the Friedel-Crafts benzoylation of p-xylene. It serves as an intermediate in the production of materials like UV light stabilizers, which are widely used in plastics and cosmetics. This application is significant due to the industrial demand for efficient and sustainable catalytic processes (Yadav et al., 2003).

Safety And Hazards

4,4’-Dimethylbenzophenone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

bis(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWLKXZYNXATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060603
Record name Methanone, bis(4-methylphenyl)-
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,4'-Dimethylbenzophenone

CAS RN

611-97-2
Record name 4,4′-Dimethylbenzophenone
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Record name 4,4'-Dimethylbenzophenone
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Record name 4,4'-Dimethylbenzophenone
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Record name Methanone, bis(4-methylphenyl)-
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Record name 4,4'-dimethylbenzophenone
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Record name DI-P-TOLYL KETONE
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Synthesis routes and methods I

Procedure details

The three water extracts from Example 4 (excluding the NaHCO3 extracts) were charged into a 200 mL flask along with toluene (50 mL) and para-toluic acid (1.36 g). The mixture was heated and water was removed azeotropically as in Example 3;once approximately 40 mL of water had been removed a further 50 mL toluene was added. Then, when a total of 75 mL of water had been removed, a final 25 mL toluene was added. The reflux was terminated after 18 hours. After workup (as in Example 3) the reaction gave crude 4,4′-dimethylbenzophenone (0.58 g, 28% yield), which was again practically pure by 1H NMR (M.P. 86.5-87.5° C.). Removal of water from the three water extracts recovered 3.40 g cerium (III) trifluoromethanesulfonate as a damp, off-white solid).
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Synthesis routes and methods II

Procedure details

Cerium(III) trifluoromethanesulfonate (3.23 g as a wet solid) and para-toluic acid (1.36 g) were refluxed together in 125 mL toluene as in Example 3, but for 48 hours., After work-up (as in Example 3) crude 4,4′-dimethylbenzophenone (0.64 g, 30% yield) was obtained as a cream-colored crystalline solid.
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Synthesis routes and methods III

Procedure details

Praseodymium (III) trifluoromethanesulfonate (3.53 g as a wet solid) and para-toluic acid (1.36 g) were refluxed together in 125 mL toluene with azeotropic removal of the lower water layer (Dean-Stark apparatus). After 24 hours, the mixture was cooled and extracted with 3×25 mL water, then by 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4,4′-dimethylbenzophenone (0.65 g, 31% yield) as a cream-colored crystalline solid. This was then recrystallized from methanol to give white needles of pure 4,4′ dimethylbenzophenone (0.19 g,9% yield) (M.P. 90.5-91.5° C.).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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